LP-922761 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

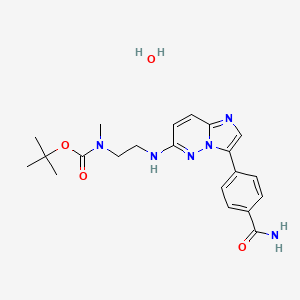

Molecular Formula |

C21H28N6O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate |

InChI |

InChI=1S/C21H26N6O3.H2O/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28;/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25);1H2 |

InChI Key |

XYXBVYPLKGXNLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1.O |

Origin of Product |

United States |

Foundational & Exploratory

LP-922761 Hydrate: A Technical Guide to its Mechanism of Action as a Selective AAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922761 hydrate (B1144303) is a potent, selective, and orally active small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other molecules. By inhibiting AAK1, LP-922761 modulates this critical pathway, presenting a promising therapeutic strategy for a variety of disease states, including neuropathic pain and viral infections. This technical guide provides a comprehensive overview of the mechanism of action of LP-922761 hydrate, including its molecular target, impact on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction to AAK1 and its Role in Clathrin-Mediated Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a key regulatory enzyme in clathrin-mediated endocytosis. CME is the process by which cells internalize molecules from the extracellular space by forming clathrin-coated pits on the plasma membrane, which then invaginate and pinch off to become clathrin-coated vesicles. This process is essential for numerous cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling.

The primary substrate of AAK1 in this pathway is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] The AP-2 complex is a crucial component of the endocytic machinery, acting as a bridge between cargo proteins on the cell surface and the clathrin lattice. AAK1 phosphorylates AP2M1 at threonine 156, a modification that is critical for the proper function of the AP-2 complex and the progression of CME.[1]

Mechanism of Action of this compound

This compound exerts its biological effects through the direct and selective inhibition of AAK1 kinase activity. By binding to AAK1, LP-922761 prevents the phosphorylation of its substrate, AP2M1. This inhibition disrupts the normal function of the AP-2 complex, thereby interfering with the formation of clathrin-coated vesicles and inhibiting clathrin-mediated endocytosis.[1][2]

The inhibition of AAK1 by LP-922761 has been shown to have potential therapeutic applications. For instance, in the context of neuropathic pain, AAK1 has been identified as a novel therapeutic target.[3] While the precise downstream mechanisms are still under investigation, it is hypothesized that the modulation of endocytic trafficking in neurons by LP-922761 may contribute to its analgesic effects.

Quantitative Data

The potency and selectivity of LP-922761 have been characterized in various assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type |

| IC50 | 4.8 nM | Enzymatic Assay |

| IC50 | 7.6 nM | Cellular Assay |

Table 1: In Vitro Potency of this compound against AAK1.[2][3][4][5][6][7]

| Kinase | IC50 |

| BIKE | 24 nM |

| GAK | No significant activity |

Table 2: Selectivity Profile of this compound.[2][5]

Signaling Pathways and Visualizations

The following diagrams illustrate the role of AAK1 in clathrin-mediated endocytosis and the mechanism of inhibition by LP-922761, as well as a high-level overview of the experimental workflows used to characterize its activity.

Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-mediated endocytosis. LP-922761 inhibits AAK1, thereby disrupting this process.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on LP-922761 and AAK1 inhibition.

In-Cell Western Assay for AAK1 Inhibition

This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.[1]

Materials:

-

Cell Line: HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression.

-

LP-922761: Stock solution in DMSO.

-

Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.

-

Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.

-

Reagents: 96-well black-walled imaging plates, cell culture medium, Phosphate-Buffered Saline (PBS), 3.7% formaldehyde (B43269) in PBS, 0.1% Triton X-100 in PBS (Permeabilization Buffer), Blocking Buffer (e.g., Odyssey Blocking Buffer), 0.1% Tween-20 in PBS (Wash Buffer).

-

Equipment: Infrared imaging system.

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.

-

Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells once with PBS.

-

Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

-

Wash the cells five times with 200 µL of Permeabilization Buffer, with a 5-minute incubation for each wash.

-

-

Blocking: Add 150 µL of Blocking Buffer to each well. Incubate for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody Incubation: Prepare a cocktail of the primary antibodies in Blocking Buffer (e.g., 1:1000 dilution for both anti-phospho-AP2M1 and anti-total AP2M1). Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells four times with wash buffer for 5 minutes each. Prepare a cocktail of the fluorescently labeled secondary antibodies in Blocking Buffer and add 50 µL to each well. Incubate for 1 hour at room temperature, protected from light.

-

Imaging and Data Analysis:

-

Wash the cells four times with wash buffer.

-

Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.

-

Quantify the fluorescence intensity for both channels in each well.

-

Normalize the phospho-AP2M1 signal (800 nm channel) to the total AP2M1 signal (700 nm channel) for each well.

-

Plot the normalized signal against the logarithm of the LP-922761 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the In-Cell Western Assay to determine the IC50 of LP-922761.

NanoBRET™ Target Engagement Assay

This protocol provides a method to quantify the binding of LP-922761 to AAK1 in living cells, offering a direct measure of target engagement.[1]

Materials:

-

Cell Line: HEK293 cells.

-

Vectors: NanoLuc®-AAK1 Fusion Vector and a suitable fluorescently labeled tracer for AAK1.

-

LP-922761: Stock solution in DMSO.

-

Reagents: Opti-MEM®, transfection reagent, NanoBRET™ Nano-Glo® Substrate.

-

Equipment: Luminometer capable of measuring BRET signals.

-

Plates: White, opaque 96-well or 384-well plates.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white, opaque 96-well or 384-well plate.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of LP-922761 in Opti-MEM®.

-

Add the compound dilutions to the cells.

-

Add the fluorescent tracer to the cells at a predetermined optimal concentration.

-

-

Substrate Addition and BRET Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-capable luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the BRET ratio to a vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the LP-922761 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for target engagement.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective inhibition of AAK1. Its mechanism of action, centered on the disruption of clathrin-mediated endocytosis, provides a clear rationale for its investigation in various pathological conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions of AAK1 and the therapeutic potential of its inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Gene - AAK1 [maayanlab.cloud]

- 6. AAK1 - Wikipedia [en.wikipedia.org]

- 7. AAK1 inhibits WNT signaling by promoting clathrin-mediated endocytosis of LRP6 | bioRxiv [biorxiv.org]

LP-922761 Hydrate: A Selective AAK1 Inhibitor for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 15, 2025

Abstract

LP-922761 hydrate (B1144303), also known as LX9211 and BMS-986176, is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of membrane proteins, including neurotransmitter receptors.[2] By inhibiting AAK1, LP-922761 modulates the trafficking of these receptors, presenting a promising therapeutic strategy for neurological disorders, particularly neuropathic pain.[2] This technical guide provides a comprehensive overview of LP-922761 hydrate, including its mechanism of action, quantitative data on its activity and selectivity, detailed experimental protocols, and a summary of its clinical development status.

Introduction

Neuropathic pain, a debilitating chronic condition resulting from damage to the somatosensory nervous system, represents a significant unmet medical need. Current treatments often provide inadequate relief and are associated with substantial side effects. The discovery of novel, non-opioid analgesics with distinct mechanisms of action is therefore of paramount importance. AAK1 has emerged as a promising target for the treatment of neuropathic pain based on studies in knockout mice, which demonstrated a reduced response to persistent pain.[2][3] this compound has been identified as a highly selective inhibitor of AAK1 and has advanced into clinical trials for the treatment of diabetic peripheral neuropathic pain.[4][5]

Mechanism of Action

LP-922761 exerts its therapeutic effect by selectively inhibiting the kinase activity of AAK1. AAK1's primary function in the cell is to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex at Threonine 156.[6] This phosphorylation event is a key regulatory step in clathrin-mediated endocytosis, enhancing the binding of the AP-2 complex to cargo proteins and promoting the formation of clathrin-coated pits for vesicular trafficking.[6]

By binding to the ATP-binding site of AAK1, LP-922761 prevents the transfer of a phosphate (B84403) group to the AP-2 μ2 subunit. This inhibition of phosphorylation disrupts the normal process of clathrin-mediated endocytosis for a subset of membrane proteins, including certain neurotransmitter receptors.[2] The leading hypothesis for its analgesic effect is the modulation of GABA-A receptor trafficking. By reducing their endocytosis, LP-922761 increases the cell surface expression of these inhibitory receptors, potentially enhancing GABAergic signaling and dampening neuronal hyperexcitability associated with neuropathic pain.

Quantitative Data

This compound demonstrates high potency and selectivity for AAK1. The following tables summarize the key quantitative data for this compound, also known by its development codes LX9211 and BMS-986176.

Table 1: In Vitro Potency of this compound (LX9211/BMS-986176)

| Parameter | Value | Reference |

| AAK1 IC50 (Enzymatic Assay) | 2 nM - 4.8 nM | [1][7] |

| AAK1 IC50 (Cell-Based Assay) | 7.6 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound (LX9211/BMS-986176)

| Kinase Target | IC50 | Selectivity vs. AAK1 | Reference |

| AAK1 | 2 nM | - | [7] |

| BIKE | 24 nM | 12-fold | [1] |

| GAK | >1000 nM | >500-fold | [1] |

No significant activity was observed at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors.[1]

Table 3: In Vivo and Pharmacokinetic Properties of this compound (LX9211/BMS-986176)

| Parameter | Species | Value | Reference |

| Efficacy in Neuropathic Pain Models | Rat | Effective at 0.3 and 3 mg/kg | [8] |

| Brain to Plasma Ratio | Rat | ~20 | [4][5] |

| Oral Bioavailability | Rat, Dog | Favorable | [9] |

| Half-life (Single Ascending Dose) | Human | 143 to 197 hours | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of AAK1 inhibitors like this compound.

In-Cell Western Assay for AAK1 Inhibition

This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, the AP-2 μ2 subunit (AP2M1), in a cellular context.[12]

Materials:

-

Cell Line: HeLa or another suitable cell line with endogenous AAK1 and AP2M1 expression.[12]

-

LP-922761: Stock solution in DMSO.[12]

-

Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.[12]

-

Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.[12]

-

Reagents: 96-well black-walled imaging plates, 3.7% Formaldehyde (B43269) in PBS, Permeabilization Buffer (0.1% Triton X-100 in PBS), and Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).[12]

-

Equipment: Cell culture incubator, multichannel pipette, and an infrared imaging system (e.g., LI-COR® Odyssey®).[12]

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well black-walled plate to achieve a confluent monolayer after 24 hours of incubation at 37°C and 5% CO2.[12]

-

Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium (e.g., 1 nM to 10 µM). Add the dilutions to the cells and incubate for a specified time (e.g., 1-2 hours).[13][12]

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde for 20 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[12]

-

Blocking: Block the cells with Blocking Buffer for 1.5 hours at room temperature.[12]

-

Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) in Blocking Buffer overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a mixture of the fluorescently labeled secondary antibodies in Blocking Buffer for 1 hour at room temperature, protected from light.[12]

-

Imaging: Wash the cells with PBS-T and then with PBS. Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.[12]

-

Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-AP2M1 signal (800 nm) to the total AP2M1 signal (700 nm). Plot the normalized signal against the logarithm of the LP-922761 concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This protocol measures the effect of AAK1 inhibition on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.[14][15]

Materials:

-

Cell Line: Human iPSC-derived neurons or other suitable cell types.[14][15]

-

Reagents: Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647), basal neuronal media (serum-free), 4% Paraformaldehyde (PFA), Hoechst stain, and mounting medium.[14][15]

-

Equipment: Humidified incubator (37°C, 5% CO2), fluorescence microscope.[14][15]

Procedure:

-

Cell Preparation: Culture cells on coverslips in a 24-well plate.[14]

-

Compound Pre-treatment: Pre-incubate the cells with desired concentrations of LP-922761 in basal neuronal media for a specified time.

-

Starvation: Starve the cells in warm basal neuronal media for 30-60 minutes in the incubator.[14]

-

Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-15 minutes) to measure the initial rate of uptake.[14]

-

Fixation: Remove the transferrin-containing medium and immediately fix the cells with 4% PFA for 15 minutes.[14]

-

Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with Hoechst for 10 minutes. Wash again with PBS and mount the coverslips on slides with mounting medium.[14]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin using image analysis software (e.g., ImageJ).[15] Compare the fluorescence intensity between control and LP-922761-treated cells to determine the effect on endocytosis.

Clinical Development

LP-922761, under the designation LX9211, has progressed into clinical development for the treatment of neuropathic pain. Phase I studies in healthy volunteers have demonstrated that LX9211 is safe and well-tolerated.[10][16] The compound exhibited approximately dose-proportional plasma exposure and a long half-life.[11][16]

Phase II proof-of-concept studies (RELIEF-DPN-1) in patients with diabetic peripheral neuropathic pain have shown promising results, with the low-dose arm achieving a statistically significant reduction in the average daily pain score compared to placebo.[10][17] A Phase 2b dose-ranging study (PROGRESS) has also been completed to further evaluate the efficacy and tolerability of LX9211 in this patient population.[18] LX9211 has received Fast Track designation from the U.S. Food and Drug Administration for the treatment of diabetic peripheral neuropathic pain.[16][18]

Conclusion

This compound is a potent and selective AAK1 inhibitor with a well-defined mechanism of action centered on the modulation of clathrin-mediated endocytosis. Its favorable preclinical profile, including high selectivity, oral bioavailability, and CNS penetration, has translated into promising results in early clinical trials for neuropathic pain. As a novel, non-opioid therapeutic candidate, LP-922761 holds significant potential to address the unmet medical need for more effective and safer treatments for chronic pain conditions. The experimental protocols detailed in this guide provide a framework for the further investigation of LP-922761 and other AAK1 inhibitors in both basic research and drug discovery settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. youtube.com [youtube.com]

- 10. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 15. protocols.io [protocols.io]

- 16. Results of two Phase 1, Randomized, Double-blind, Placebo-controlled, Studies (Ascending Single-dose and Multiple-dose Studies) to Determine the Safety, Tolerability, and Pharmacokinetics of Orally Administered LX9211 in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lexicon Announces Completion of Enrollment in Phase 2B PROGRESS Study of LX9211 in Diabetic Peripheral Neuropathic Pain (DPNP) - BioSpace [biospace.com]

The Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Adaptor-Associated Kinase 1 (AAK1) in preclinical models of neuropathic pain. It synthesizes findings from genetic knockout studies and pharmacological inhibitor experiments, details the proposed mechanisms of action, and outlines the key experimental protocols used in this area of research.

Introduction: AAK1 as a Novel Target for Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase known for its role in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing receptors and other extracellular molecules. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein-2 (AP-2) complex, which enhances the recruitment of cargo proteins into clathrin-coated pits. While initially studied for this core cellular function, AAK1 has emerged as a promising therapeutic target for neuropathic pain. This discovery stemmed from a large-scale phenotypic screening of 3,097 mouse knockout lines, which identified mice lacking the AAK1 gene as having a significantly reduced response to persistent pain stimuli without affecting acute pain responses.[1][2][3] This finding has spurred the development of selective AAK1 inhibitors as a novel, non-opioid therapeutic strategy for managing chronic pain conditions.

Genetic and Pharmacological Validation

The validation of AAK1 as a target for neuropathic pain is supported by robust evidence from both genetic knockout (KO) studies and pharmacological intervention with small-molecule inhibitors.

Genetic Validation: AAK1 Knockout (KO) Mouse Studies

AAK1 KO mice have been instrumental in elucidating the kinase's role in pain processing. These animals exhibit a distinct analgesic phenotype specifically in models of persistent and neuropathic pain, while maintaining normal responses to acute noxious stimuli.[1] This separation suggests that AAK1 is not involved in the primary sensation of acute pain but rather in the central sensitization mechanisms that underlie the transition to chronic pain states. Furthermore, AAK1 KO mice show no signs of motor impairment in open-field tests, indicating that the observed analgesic effects are not due to sedation or deficits in motor coordination.[4]

Table 1: Summary of AAK1 Knockout Phenotypes in Pain Models

| Experimental Model | Species | Key Finding | Citation(s) |

|---|---|---|---|

| Phase II Formalin Test | Mouse | Markedly reduced flinching and licking behavior in the persistent pain phase (Phase II). Normal response in the acute phase (Phase I). | [1][4][5] |

| Spinal Nerve Ligation (SNL) | Mouse | Failure to develop mechanical allodynia (a painful response to a normally benign stimulus) following nerve injury. | [1][4][5] |

| Open-Field Test | Mouse | No difference in distance traveled compared to wild-type mice, indicating normal motor function. | [4] |

| Hot Plate Test | Mouse | Normal response to acute thermal pain. |[1][5] |

Pharmacological Validation: Small-Molecule AAK1 Inhibitors

Building on the genetic evidence, several potent and selective small-molecule inhibitors of AAK1 have been developed and tested in a variety of rodent models of neuropathic pain. These compounds have consistently demonstrated efficacy in reversing pain-like behaviors across different species and injury models. The site of this antineuropathic action has been localized to the spinal cord.[1][3]

Table 2: Efficacy of AAK1 Inhibitors in Preclinical Neuropathic Pain Models

| Inhibitor | Experimental Model | Species | Key Finding(s) | Citation(s) |

|---|---|---|---|---|

| LP-935509 | Phase II Formalin Test | Mouse | Reduced pain response. | [1][5] |

| Spinal Nerve Ligation (SNL) | Mouse | Reversed fully established mechanical allodynia. | [1][5] | |

| Chronic Constriction Injury (CCI) | Rat | Reduced evoked pain responses. | [1][3] | |

| Streptozotocin (STZ) Diabetic Neuropathy | Rat | Reduced evoked pain responses. | [1][5] | |

| BMS-911172 | Formalin Test | Mouse | Active in reducing persistent pain behavior (at 60 mg/kg, s.c.). | [6] |

| Chung Model (SNL) | Mouse | Reduced mechanical allodynia. | [6] | |

| Chronic Constriction Injury (CCI) | Rat | Active against thermal hyperalgesia and mechanical allodynia (at 60 mg/kg). | [6] |

| BMS-986176 / LX-9211 | Various Rodent Pain Models | Rat/Mouse | Identified as a highly selective, CNS-penetrant, and potent AAK1 inhibitor. |[7] |

Mechanism of Action

The analgesic effect of AAK1 inhibition is believed to be mediated through the modulation of spinal cord excitability and its interaction with known pain-regulating pathways.

Role in Clathrin-Mediated Endocytosis

AAK1's primary function is to phosphorylate the AP-2 μ2 subunit, a key step in clathrin-mediated endocytosis (CME). This process is critical for regulating the number of receptors and channels on the neuronal cell surface. It is hypothesized that by inhibiting AAK1, the trafficking of key proteins involved in nociceptive signaling is altered, leading to a reduction in neuronal hyperexcitability.

Link to α2 Adrenergic Signaling

Crucially, the antinociceptive effects of AAK1 inhibitors are mechanistically linked to the α2 adrenergic signaling pathway, a well-established system for pain modulation.[1] Studies have shown that the administration of α2 adrenergic receptor antagonists can completely block the pain-relieving effects of AAK1 inhibitors in behavioral assays and prevent the AAK1 inhibitor-induced reduction in spinal neural activity.[1][5] In contrast, opioid receptor antagonists have no effect. This indicates that AAK1 inhibitors likely exert their analgesic effects by potentiating or relying on the endogenous α2 adrenergic system, which is known to be antinociceptive in humans.

Experimental Protocols and Methodologies

The validation of AAK1's role in neuropathic pain relies on several well-established preclinical models and behavioral assays. The following are summarized protocols for key experiments.

Neuropathic Pain Models

-

Spinal Nerve Ligation (SNL) / Chung Model: This model is widely used to induce mechanical allodynia.[8][9]

-

Objective: To mimic peripheral nerve injury-induced neuropathic pain.

-

Procedure: In an anesthetized rodent (rat or mouse), a dorsal incision is made to expose the lumbar vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[10] These nerves are then isolated and tightly ligated with a silk suture. The muscle and skin are then closed.[9][10]

-

Outcome: Develops robust and long-lasting mechanical allodynia and cold allodynia in the ipsilateral (operated side) hind paw within days, which persists for months.[4][9]

-

-

Chronic Constriction Injury (CCI) Model: This model also simulates chronic nerve compression.[11][12]

-

Objective: To produce thermal hyperalgesia and allodynia through nerve inflammation and compression.

-

Procedure: In an anesthetized rat, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures (typically chromic gut) are tied around it with about 1 mm spacing.[13] The ligatures constrict the nerve just enough to cause a slight constriction without arresting circulation.[13]

-

Outcome: Animals develop pain behaviors, including thermal hyperalgesia and mechanical allodynia, within a few days post-surgery.[14]

-

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy: This is a metabolic model that mimics painful diabetic neuropathy.[1]

-

Objective: To induce neuropathic pain secondary to hyperglycemia-induced nerve damage.

-

Procedure: Rats or mice receive a single or multiple intraperitoneal (IP) injections of streptozotocin, a chemical toxic to pancreatic β-cells.[6][15] Diabetes is confirmed by measuring blood glucose levels, which should be significantly elevated (e.g., ≥ 15 mM).[6][15]

-

Outcome: Animals develop signs of diabetic neuropathy, including mechanical allodynia and thermal hyperalgesia, over a period of several weeks.[1][16]

-

Behavioral Assays

-

Von Frey Test for Mechanical Allodynia: This is the gold-standard assay for measuring sensitivity to mechanical stimuli.[4][5]

-

Objective: To determine the paw withdrawal threshold (PWT) in response to a non-painful mechanical stimulus.

-

Procedure: The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of its paws. Calibrated von Frey filaments, which exert a specific force when bent, are applied to the hind paw.[4] Using the "up-down method," filaments of increasing or decreasing force are applied until the 50% withdrawal threshold is determined.[5]

-

Endpoint: The force (in grams) required to elicit a paw withdrawal response. A lower threshold indicates allodynia.

-

-

Formalin Test: This chemical test assesses both acute and persistent pain responses.[17][18]

-

Objective: To differentiate between acute nociceptive pain and centrally mediated persistent pain.

-

Procedure: A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of the rodent's hind paw.[18][19]

-

Outcome: The animal's behavior (time spent licking or number of flinches of the injected paw) is recorded. The response occurs in two distinct phases: Phase I (0-5 minutes post-injection) represents acute, direct activation of nociceptors. Phase II (15-45 minutes post-injection) reflects inflammatory processes and central sensitization.[18][20]

-

Conclusion and Future Directions

The body of evidence strongly supports the role of AAK1 as a key regulator in the transition and maintenance of neuropathic pain states. Genetic deletion of AAK1 confers resistance to the development of neuropathic pain, and pharmacological inhibition of AAK1 can reverse established pain-like behaviors in a wide array of preclinical models. The mechanism is distinct from that of opioids and appears to be linked to the modulation of the α2 adrenergic pathway within the spinal cord.

This makes AAK1 a highly attractive target for the development of novel analgesics for neuropathic pain, a condition for which current treatments have limited efficacy and significant side effects. The progression of AAK1 inhibitors into clinical trials represents a critical step in translating these promising preclinical findings into a new therapeutic option for patients suffering from chronic pain. Future research will likely focus on further elucidating the downstream targets of AAK1 in nociceptive pathways and exploring the therapeutic potential of AAK1 inhibition in other neurological disorders.

References

- 1. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 6. ndineuroscience.com [ndineuroscience.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. iasp-pain.org [iasp-pain.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. criver.com [criver.com]

- 11. criver.com [criver.com]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. researchgate.net [researchgate.net]

- 17. en.bio-protocol.org [en.bio-protocol.org]

- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-922761 Hydrate: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other extracellular molecules. Due to its role in various signaling pathways, AAK1 has emerged as a promising therapeutic target for several conditions, including neuropathic pain. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of LP-922761 hydrate (B1144303), with a focus on its mechanism of action and relevant experimental methodologies. While a hydrated form of LP-922761 is commercially available, specific structural and physicochemical data for the hydrate are limited; therefore, this document primarily relies on data available for the anhydrous compound, with the understanding that the core biological activity remains consistent.[1]

Chemical Structure and Properties

LP-922761 is chemically identified as Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester. The table below summarizes its key chemical and physical properties.

| Property | Value |

| IUPAC Name | Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester |

| CAS Number | 1454808-95-7 |

| Molecular Formula | C₂₁H₂₆N₆O₃ |

| Molecular Weight | 410.47 g/mol |

| Appearance | Off-white to gray solid |

Biological Activity and Pharmacokinetics

LP-922761 is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-inducible protein kinase (BIKE).[1][2] Its selectivity profile indicates minimal activity against other kinases such as cyclin G-associated kinase (GAK), as well as opioid, adrenergic α2, or GABAa receptors.[1][2] A critical characteristic of LP-922761 is its significant peripheral restriction, which is attributed to its likely role as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.

| Parameter | Value |

| AAK1 IC₅₀ (enzyme assay) | 4.8 nM[1][2] |

| AAK1 IC₅₀ (cell assay) | 7.6 nM[1][2] |

| BIKE IC₅₀ | 24 nM[1][2] |

| In Vivo Brain/Plasma Ratio (Mouse) | 0.007 |

Signaling Pathway: AAK1 in WNT Signaling

AAK1 has been identified as a negative regulator of the WNT signaling pathway.[3][4] It facilitates the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its removal from the cell surface and subsequent attenuation of the downstream signal.[3][4] By inhibiting AAK1, LP-922761 is presumed to prevent the internalization of LRP6, thereby enhancing WNT signaling.

Caption: AAK1's role in the WNT signaling pathway.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not publicly available, the following methodologies are relevant for studying its biological activity.

In Vitro AAK1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LP-922761 against AAK1 kinase activity.

Methodology:

-

Recombinant human AAK1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP (radiolabeled or non-radiolabeled).

-

This compound is added to the reaction mixture at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

-

The percentage of inhibition at each concentration of LP-922761 is calculated relative to a control with no inhibitor.

-

The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Cellular AAK1 Inhibition Assay (NanoBRET™)

Objective: To measure the ability of LP-922761 to engage with AAK1 within a cellular context.

Methodology:

-

Cells (e.g., HEK293) are transiently transfected with a plasmid encoding AAK1 fused to a NanoLuc® luciferase.

-

The transfected cells are seeded into multi-well plates.

-

Cells are treated with varying concentrations of this compound.

-

A fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of AAK1 is added to the cells.

-

After an incubation period, the NanoBRET™ substrate is added.

-

The donor (NanoLuc®) and acceptor (tracer) emission signals are measured using a luminometer.

-

The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated.

-

The IC₅₀ value, representing the concentration of LP-922761 that displaces 50% of the tracer, is determined.

Logical Workflow for Investigating LP-922761's Peripheral Restriction

The following diagram illustrates a logical workflow to investigate the mechanisms behind the peripheral restriction of LP-922761.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LP-922761: A Peripherally Restricted AAK1 Inhibitor for Neuropathic Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-922761, also known as LX-9211 and BMS-986176, is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). Identified as a promising therapeutic target for neuropathic pain through mouse knockout studies, AAK1 plays a crucial role in clathrin-mediated endocytosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetic profile, and clinical development of LP-922761. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to support further research and development in this area. While this document focuses on the publicly available data for LP-922761, it is important to note that specific salt or hydrate (B1144303) forms, such as "LP-922761 hydrate," are not explicitly detailed in the reviewed literature.

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from damage or disease of the somatosensory nervous system, presents a significant unmet medical need. Current treatments often provide inadequate relief and are associated with considerable side effects. The identification of novel, non-opioid analgesic targets is therefore of paramount importance.

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling target for the treatment of neuropathic pain. Genetic knockout studies in mice demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses without affecting acute pain perception.[1] This foundational discovery spurred the development of small molecule inhibitors of AAK1, leading to the identification of LP-922761.

LP-922761 is a peripherally restricted AAK1 inhibitor, a characteristic that is advantageous in minimizing central nervous system (CNS) side effects. This guide will delve into the technical details of its discovery and development, providing researchers and drug development professionals with a thorough understanding of this novel therapeutic agent.

Discovery and Chemical Properties

LP-922761 was identified through a focused drug discovery program aimed at developing potent and selective AAK1 inhibitors.

Chemical Name: Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester

While the specific "hydrate" form of LP-922761 is not detailed in publicly available literature, it is common for pharmaceutical compounds to exist in various hydrated states, which can influence their physicochemical properties such as solubility and stability.

Mechanism of Action

AAK1 and Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step for the recruitment of clathrin and the subsequent formation of clathrin-coated pits.

AAK1 Inhibition by LP-922761

LP-922761 exerts its therapeutic effect by competitively inhibiting the ATP-binding site of AAK1, thereby preventing the phosphorylation of the AP-2 complex. This disruption of CME leads to an accumulation of specific receptors on the neuronal cell surface, modulating downstream signaling pathways.

Role in Neuropathic Pain

The analgesic effect of LP-922761 in neuropathic pain is believed to be mediated by its impact on the trafficking of GABA-A receptors. By inhibiting AAK1, LP-922761 reduces the endocytosis of GABA-A receptors, leading to their increased cell surface expression and an enhancement of GABAergic inhibitory neurotransmission. This, in turn, dampens the hyperexcitability of neurons that contributes to neuropathic pain states.

Additionally, AAK1 has been identified as a negative regulator of the WNT signaling pathway by promoting the endocytosis of the WNT co-receptor LRP6. Inhibition of AAK1 by LP-922761 is therefore expected to enhance WNT signaling.

Data Presentation

Table 1: In Vitro Potency and Selectivity of LP-922761

| Target | Assay Type | IC50 | Reference |

| AAK1 | Enzyme Assay | 4.8 nM | [2] |

| AAK1 | Cell-Based Assay | 7.6 nM | [2] |

| BIKE | Enzyme Assay | 24 nM | [2] |

| GAK, Opioid, Adrenergic α2, GABAa receptors | - | No significant activity | [2] |

Table 2: Preclinical Pharmacokinetic Profile of LP-922761 (as BMS-986176/LX-9211)

| Species | Parameter | Value | Reference |

| Rat | Brain-to-Plasma Ratio | 20 | [3] |

| Human (Phase 1) | Half-life | 143 - 197 hours | [4] |

Table 3: Clinical Efficacy of LP-922761 (as LX-9211) in Diabetic Peripheral Neuropathic Pain (Phase 2, RELIEF-DPN 1 Study)

| Treatment Group | Change from Baseline in Average Daily Pain Score (Week 6) | p-value (vs. Placebo) | Reference |

| LX-9211 (Low-dose) | -1.39 | 0.007 | [4] |

| LX-9211 (High-dose) | -1.27 | 0.030 | [4] |

| Placebo | -0.72 | - | [4] |

Experimental Protocols

AAK1 Kinase Activity Assay

This protocol describes a method to measure the kinase activity of AAK1 by quantifying the phosphorylation of its substrate.

-

Objective: To determine the in vitro inhibitory potency of a test compound against AAK1.

-

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on the AP-2 μ2 subunit)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., LP-922761) dissolved in DMSO

-

Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the AAK1 enzyme, the test compound dilutions, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Spinal Nerve Ligation (Chung Model) for Neuropathic Pain

This in vivo model is used to induce neuropathic pain in rodents to evaluate the efficacy of analgesic compounds.[5][6][7][8][9]

-

Objective: To assess the ability of a test compound to reverse tactile allodynia in a model of neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat.

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with a silk suture.

-

Close the muscle and skin incisions.

-

Allow the animals to recover for a minimum of 3-7 days.

-

Assess the development of mechanical allodynia using von Frey filaments.

-

Administer the test compound (e.g., LP-922761) via the desired route (e.g., oral gavage).

-

Measure the paw withdrawal threshold at various time points post-dosing to determine the analgesic effect.

-

Mandatory Visualization

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and its inhibition by LP-922761.

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.

Conclusion

LP-922761 represents a promising, novel, non-opioid therapeutic agent for the treatment of neuropathic pain. Its mechanism of action as a potent and selective inhibitor of AAK1, coupled with its peripherally restricted profile, offers the potential for effective analgesia with an improved safety profile compared to centrally acting agents. The preclinical and early clinical data for LP-922761 are encouraging, supporting its continued development. Further research into its long-term efficacy and safety in larger patient populations will be crucial in defining its future role in the management of neuropathic pain. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development and potential application of this innovative compound.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. criver.com [criver.com]

- 7. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

LP-922761 hydrate target validation studies

Information regarding "LP-922761 hydrate" is not publicly available.

Extensive searches for "this compound" have yielded no specific results, indicating that this compound is likely not documented in publicly accessible scientific literature, clinical trial databases, or other public resources.

This lack of information could be for several reasons:

-

Early-Stage Research: LP-922761 hydrate (B1144303) may be an internal designation for a compound in the very early stages of discovery and development, with no data yet published.

-

Confidentiality: Information about the compound may be proprietary and confidential.

-

Incorrect Identifier: There may be a typographical error in the compound name "this compound."

Without any available data on its mechanism of action, biological target, or associated experimental studies, it is not possible to fulfill the request for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is recommended to verify the compound identifier and consult internal or proprietary databases if this is a compound from a specific research program. Should a correct and publicly documented identifier be available, a detailed technical guide can be generated.

The Pharmacology of LP-922761 Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 hydrate (B1144303) is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for synaptic vesicle recycling and receptor internalization.[3] Due to its significant involvement in pathways related to neuronal function and pathological states, particularly neuropathic pain, AAK1 has emerged as a compelling therapeutic target.[3][4] LP-922761 also demonstrates inhibitory activity against the related kinase BMP-2-inducible protein kinase (BIKE).[1][2] This technical guide provides an in-depth overview of the pharmacology of LP-922761 hydrate, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative data for this compound and a selection of other AAK1 inhibitors for comparative analysis.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| AAK1 | Enzymatic | 4.8 | [1][2] |

| AAK1 | Cellular | 7.6 | [1][2] |

| BIKE | Enzymatic | 24 | [1][2] |

Selectivity: this compound exhibits no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors.[1][2]

Table 2: Comparative In Vitro Potency of Selective AAK1 Inhibitors

| Inhibitor | AAK1 IC50 (nM, Enzymatic) | BIKE IC50 (nM, Enzymatic) | GAK IC50 (nM, Enzymatic) | Reference(s) |

| LP-922761 | 4.8 | 24 | >10,000 | [1][2] |

| BMS-986176 (LX-9211) | 2 | Not Reported | >10,000 | [5] |

| LP-935509 | <10 | Not Reported | Not Reported | [4][6] |

| K252a | <10 | Not Reported | Not Reported | [7] |

| TIM-098a | ~30 | Not Reported | Not Reported | [8][9] |

Table 3: Preclinical Pharmacokinetic Profile of LP-922761

| Species | Brain-to-Plasma Ratio | Key Characteristic | Reference(s) |

| Mouse | 0.007 | Peripherally restricted | [2][5] |

Signaling Pathways

The inhibitory action of LP-922761 primarily affects signaling pathways regulated by AAK1 and, to a lesser extent, BIKE. These kinases are involved in crucial cellular processes, including endocytosis and developmental signaling.

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of CME. It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1) at Threonine 156.[3] This phosphorylation event is critical for enhancing the binding affinity of the AP2 complex to cargo proteins, which in turn facilitates the assembly of clathrin-coated pits and subsequent vesicle formation for internalization.[3] By inhibiting AAK1, LP-922761 disrupts this process.

Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by LP-922761.

Involvement of AAK1 in Notch and WNT Signaling

AAK1 has also been implicated in the modulation of the Notch and WNT signaling pathways, which are critical for neuronal development and function.[3] It can act as a positive regulator of the Notch signaling pathway through its interaction with and phosphorylation of the endocytic protein Numb.[3] Additionally, AAK1 can negatively regulate β-catenin-dependent WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[3][10]

Caption: AAK1's modulatory roles in Notch and WNT signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for key assays used to characterize AAK1 inhibitors like LP-922761.

In Vitro AAK1 Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of AAK1.

-

Materials:

-

Recombinant AAK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

-

AAK1 substrate (e.g., a synthetic peptide derived from the AP2M1 phosphorylation site)

-

This compound stock solution in DMSO

-

96-well or 384-well assay plates

-

Stop solution (e.g., EDTA)

-

Detection reagents (e.g., scintillation fluid, fluorescence-based detection kit)

-

-

Procedure:

-

Prepare serial dilutions of LP-922761 in kinase buffer.

-

Add the recombinant AAK1 enzyme to the wells of the assay plate.

-

Add the LP-922761 dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the AAK1 substrate.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding the stop solution.

-

Quantify the extent of substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, the signal is measured using a plate reader.

-

Calculate the concentration of LP-922761 that causes 50% inhibition of AAK1 activity (IC50) from the dose-response curve.

-

Caption: General workflow for an in vitro AAK1 kinase inhibition assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to AAK1 within living cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

NanoLuc®-AAK1 fusion vector

-

Transfection reagent

-

NanoBRET™ tracer (a fluorescently labeled AAK1 ligand)

-

NanoBRET™ Nano-Glo® Substrate

-

This compound stock solution in DMSO

-

White, opaque 96-well or 384-well plates

-

Luminometer capable of measuring BRET signals

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector and allow for protein expression (typically 24 hours).[1]

-

Harvest and seed the transfected cells into the assay plate.

-

Prepare serial dilutions of LP-922761.

-

Treat the cells with the LP-922761 dilutions and incubate.

-

Add the NanoBRET™ tracer to the cells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

-

Calculate the BRET ratio.

-

Determine the IC50 value, which represents the concentration of LP-922761 that displaces 50% of the tracer.

-

Cellular Thermal Shift Assay (CETSA)

This method assesses the binding of LP-922761 to AAK1 in intact cells by measuring changes in the thermal stability of the AAK1 protein.

-

Materials:

-

Cell line endogenously expressing AAK1

-

This compound stock solution in DMSO

-

Cell lysis buffer

-

Antibodies for AAK1 detection (for Western blot)

-

PCR tubes or plates

-

Thermocycler

-

Centrifuge

-

Western blot or mass spectrometry equipment

-

-

Procedure:

-

Treat cultured cells with LP-922761 or vehicle control and incubate.

-

Heat the cell suspensions to a range of temperatures in a thermocycler to induce protein denaturation and aggregation.

-

Lyse the cells.

-

Separate the soluble protein fraction from the aggregated protein by centrifugation.

-

Quantify the amount of soluble AAK1 in the supernatant using Western blotting or mass spectrometry.

-

Generate a melting curve by plotting the amount of soluble AAK1 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of LP-922761 indicates target engagement and stabilization of AAK1.

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of AAK1 and BIKE in cellular processes. Its high potency and selectivity for AAK1, coupled with its peripheral restriction, make it a promising candidate for further investigation, particularly in the context of neuropathic pain. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of inhibiting AAK1.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

LP-922761 Hydrate: An In-depth Technical Guide to its Off-Target Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922761 hydrate (B1144303) is a potent, selective, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. While exhibiting high affinity for its primary target, a comprehensive understanding of its off-target activity is crucial for accurate interpretation of experimental data and for the assessment of its therapeutic potential and safety profile. This technical guide provides a detailed analysis of the known off-target interactions of LP-922761 hydrate, supported by quantitative data, in-depth experimental methodologies, and visual diagrams of relevant signaling pathways and workflows. The primary off-target activity identified is against BMP-2 Inducible Protein Kinase (BIKE), a member of the same Numb-associated kinase (NAK) family as AAK1. This document serves as a critical resource for researchers employing this compound in their studies.

Quantitative Off-Target Activity Profile

The inhibitory activity of this compound has been quantified against its primary target, AAK1, and its known off-target, BIKE. The compound has also been qualitatively assessed against a panel of other kinases and receptors, where it was found to have no significant activity.

| Target | Assay Type | IC50 (nM) | Notes |

| AAK1 | Enzymatic | 4.8 | Primary Target.[1][2] |

| AAK1 | Cellular | 7.6 | Primary Target.[1][2] |

| BIKE | Enzymatic | 24 | Primary Off-Target.[1][2] |

| GAK | Not Specified | No significant activity | - |

| Opioid Receptors | Not Specified | No significant activity | - |

| Adrenergic α2 Receptors | Not Specified | No significant activity | - |

| GABAa Receptors | Not Specified | No significant activity | - |

Table 1: Quantitative analysis of this compound's inhibitory activity against its primary target and known off-targets.

Signaling Pathways

On-Target: AAK1 and Clathrin-Mediated Endocytosis

AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the recruitment of cargo and the subsequent assembly of clathrin-coated pits. Inhibition of AAK1 by this compound disrupts this process.

References

Unraveling the Selectivity of LP-922761 Hydrate for AAK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of LP-922761 hydrate (B1144303), a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules.[1][2] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits and subsequent vesicle formation.[1] Its involvement in various signaling pathways, including the Notch and WNT pathways, has made it an attractive therapeutic target for a range of conditions, including neuropathic pain and viral infections.[1][3] LP-922761 has emerged as a critical tool for studying the physiological and pathological roles of AAK1 due to its high potency and selectivity.

Quantitative Analysis of LP-922761 Potency and Selectivity

The efficacy and specificity of LP-922761 have been quantified through various in vitro assays. The following tables summarize the key data, offering a comparative perspective with other known AAK1 inhibitors.

Table 1: In Vitro Potency of Selective AAK1 Inhibitors

| Compound | AAK1 IC50 (Enzyme Assay) | AAK1 IC50 (Cellular Assay) |

| LP-922761 | 4.8 nM [1][4][5] | 7.6 nM [1][4][5] |

| LP-935509 | 3.3 nM[1] | Not Reported |

| BMS-986176 (LX-9211) | 2 nM[1] | Not Reported |

| Baricitinib | 17 nM (Kd)[1] | 34 nM (Kd)[1] |

| TIM-098a | 0.24 µM[1] | 0.87 µM[1] |

| TIM-063 | 8.51 µM[1] | Not Reported |

Table 2: Selectivity Profile of LP-922761 Against Related Kinases and Receptors

| Target | IC50 / Activity |

| AAK1 | 4.8 nM (Enzyme), 7.6 nM (Cell) [6][7] |

| BIKE (BMP-2-inducible protein kinase) | 24 nM[6][7][8] |

| GAK (Cyclin G-associated kinase) | No significant activity[1][6][8] |

| Opioid, Adrenergic α2, or GABAa receptors | No significant activity[4][5][6] |

AAK1 Signaling Pathways and the Mechanism of LP-922761

AAK1 is a central node in several critical signaling pathways, primarily through its role in regulating clathrin-mediated endocytosis. Its inhibition by LP-922761 can therefore modulate these downstream cellular events.

Role in Clathrin-Mediated Endocytosis

AAK1's primary function is the phosphorylation of the μ2 subunit of the AP2 complex (AP2M1) at Threonine 156.[9][10] This phosphorylation event is crucial for the recruitment of cargo into clathrin-coated pits.[11] LP-922761 exerts its effect by directly inhibiting this kinase activity.

AAK1's role in clathrin-mediated endocytosis and its inhibition by LP-922761.

Involvement in Notch and WNT Signaling

AAK1 also modulates other key signaling pathways. It acts as a positive regulator of the Notch signaling pathway, in part through its interaction with the endocytic protein Numb.[3] In contrast, AAK1 can negatively regulate β-catenin-dependent WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[3][12]

AAK1's modulatory roles in the Notch and WNT signaling pathways.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the methodologies used to characterize the selectivity and potency of LP-922761.

AAK1 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of AAK1.

Materials:

-

Recombinant human AAK1

-

Recombinant human AP2M1 substrate

-

[γ-³³P]ATP (for radiometric assay) or unlabeled ATP (for Western blot)

-

Kinase buffer

-

LP-922761 or other test inhibitors

-

Phosphoric acid (for radiometric assay)

-

Filter mats (for radiometric assay)

-

SDS-PAGE loading buffer, PVDF membrane, primary antibody against phosphorylated AP2M1 (Thr156), and secondary HRP-conjugated antibody (for Western blot)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.[3]

-

Initiate the reaction by adding [γ-³³P]ATP.[3]

-

Incubate at room temperature for a specified period (e.g., 120 minutes).[3]

-

Stop the reaction by adding phosphoric acid.[3]

-

Spot an aliquot of the reaction mixture onto a filter mat.[3]

-

Wash the filter mat to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.[3]

-

Calculate the concentration of the inhibitor that causes 50% inhibition of AAK1 activity (IC50) from the dose-response curve.[1]

Workflow for an in vitro AAK1 kinase inhibition assay (Radiometric).

In-Cell Western Assay for AAK1 Inhibition

This quantitative immunofluorescence method measures the inhibition of AAK1 in a cellular context by assessing the phosphorylation status of its substrate, AP2M1.[10]

Materials:

-

HeLa or other suitable cell line

-

LP-922761 stock solution in DMSO

-

Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

-

96-well black-walled imaging plates

-

Formaldehyde, Permeabilization Buffer, Blocking Buffer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]

-

Compound Treatment: Treat cells with serial dilutions of LP-922761 (e.g., 1 nM to 10 µM) and a vehicle control for 1-2 hours.[10]

-

Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, then permeabilize to allow antibody entry.[10]

-

Blocking: Block non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate with a cocktail of primary antibodies against phospho-AP2M1 and total AP2M1 overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.[10]

-

Imaging: Scan the plate using an infrared imaging system at 700 nm and 800 nm.[10]

-

Data Analysis: Quantify fluorescence intensity. Normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.[10]

Workflow for the In-Cell Western Assay for AAK1 Inhibition.

Co-Immunoprecipitation of AAK1 and AP2

This protocol is used to demonstrate the physical interaction between AAK1 and the AP2 complex within a cellular context.[3]

Materials:

-

Cell lysates

-

Primary antibody (e.g., anti-AAK1)

-

Protein A/G beads

-

Wash buffer

-

Elution buffer

-

Antibody against the interacting protein (e.g., anti-AP2 subunit) for Western blotting

Procedure:

-

Cell Lysis: Prepare cell lysates from the chosen cell line.

-

Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.[3]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary anti-AAK1 antibody overnight.[3]

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[3]

-

Washing: Wash the beads multiple times to remove non-specifically bound proteins.[3]

-

Elution: Elute the bound proteins from the beads.[3]

-

Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against an AP2 subunit to confirm co-immunoprecipitation.[3]

Conclusion

LP-922761 hydrate stands out as a highly potent and selective inhibitor of AAK1. Its low nanomolar efficacy in both enzymatic and cellular assays, combined with a favorable selectivity profile against related kinases such as GAK, underscores its value as a research tool and a potential therapeutic agent.[1][6] The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and further explore the intricate roles of AAK1 in health and disease. The peripherally restricted nature of LP-922761 also makes it an exceptional compound for specifically investigating the peripheral functions of AAK1.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. tocris.com [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

LP-922761 Hydrate: A Technical Guide to its Role in Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922761 hydrate (B1144303) is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis (CME).[1][2] This technical guide provides an in-depth overview of LP-922761 hydrate, its mechanism of action, and its effects on the CME pathway. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating AAK1 inhibition and its therapeutic potential. This document includes quantitative data on this compound's potency and selectivity, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Clathrin-Mediated Endocytosis and AAK1

Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the recycling of synaptic vesicles. This process is initiated by the assembly of clathrin coats on the inner surface of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles.

A critical component of this machinery is the adaptor protein 2 (AP2) complex, which links the clathrin lattice to transmembrane cargo proteins. The function of the AP2 complex is regulated by phosphorylation, a key step mediated by Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that specifically phosphorylates the μ2 subunit of the AP2 complex (AP2M1) at threonine 156.[1] This phosphorylation event is crucial for enhancing the binding affinity of AP2 for cargo sorting signals, thereby promoting the assembly and maturation of clathrin-coated pits.[3][4]

This compound: A Potent and Selective AAK1 Inhibitor

This compound has been identified as a potent, selective, and orally active inhibitor of AAK1.[2] Its high affinity and specificity make it an invaluable tool for elucidating the role of AAK1 in cellular processes and a promising candidate for therapeutic development, particularly in areas where AAK1 dysregulation is implicated, such as neuropathic pain.[1][5]

Quantitative Data

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known AAK1 inhibitors.

Table 1: In Vitro Potency and Selectivity of this compound [1][2][6]

| Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) |

| AAK1 | 4.8 nM | 7.6 nM |

| BIKE | 24 nM | Not Reported |

| GAK | No significant activity | Not Reported |

Table 2: Comparative Analysis of AAK1 Inhibitors [6]

| Compound | AAK1 IC50 (Enzyme Assay) | AAK1 IC50 (Cellular Assay) | BIKE IC50 | GAK IC50 |

| LP-922761 | 4.8 nM | 7.6 nM | 24 nM | No significant activity |

| LP-935509 | 3.3 nM | Not Reported | 14 nM | 320 nM |

| BMS-986176 (LX-9211) | 2 nM | Not Reported | Not Reported | Not Reported |

Signaling Pathway and Mechanism of Action

This compound exerts its effect on clathrin-mediated endocytosis by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of the AP2M1 subunit, leading to a disruption in the normal sequence of events required for the formation of clathrin-coated vesicles.

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on AAK1 activity and clathrin-mediated endocytosis.

In Vitro AAK1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

Synthetic peptide substrate corresponding to the AAK1 phosphorylation site on AP2M1

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase assay buffer

-

This compound

Procedure:

-